Cas no 2680761-63-9 (benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate)

benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680761-63-9
- EN300-28297113
- benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
- benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate
-
- インチ: 1S/C20H24N2O3/c23-18-10-6-9-17(13-18)19(22-11-4-5-12-22)14-21-20(24)25-15-16-7-2-1-3-8-16/h1-3,6-10,13,19,23H,4-5,11-12,14-15H2,(H,21,24)
- InChIKey: WSRWKXXFXQIUBU-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(NCC(C1C=CC=C(C=1)O)N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 340.17869263g/mol
- どういたいしつりょう: 340.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 61.8Ų
benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297113-5.0g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 95.0% | 5.0g |
$4722.0 | 2025-03-19 | |
Enamine | EN300-28297113-2.5g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 95.0% | 2.5g |
$3191.0 | 2025-03-19 | |
Enamine | EN300-28297113-10.0g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 95.0% | 10.0g |
$7004.0 | 2025-03-19 | |
Enamine | EN300-28297113-10g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 10g |
$7004.0 | 2023-09-07 | ||
Enamine | EN300-28297113-5g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 5g |
$4722.0 | 2023-09-07 | ||
Enamine | EN300-28297113-0.05g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 95.0% | 0.05g |
$1368.0 | 2025-03-19 | |
Enamine | EN300-28297113-0.5g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 95.0% | 0.5g |
$1563.0 | 2025-03-19 | |
Enamine | EN300-28297113-1.0g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 95.0% | 1.0g |
$1629.0 | 2025-03-19 | |
Enamine | EN300-28297113-0.1g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 95.0% | 0.1g |
$1433.0 | 2025-03-19 | |
Enamine | EN300-28297113-0.25g |
benzyl N-[2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate |
2680761-63-9 | 95.0% | 0.25g |
$1498.0 | 2025-03-19 |
benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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2. Book reviews
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
10. Book reviews
benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamateに関する追加情報
Introduction to Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate (CAS No. 2680761-63-9)
Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate, a compound with the chemical identifier CAS No. 2680761-63-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this molecule, featuring a benzyl group, a N-2-(3-hydroxyphenyl) moiety, and a pyrrolidin-1-yl ethylcarbamate moiety, suggests a multifaceted interaction with biological targets, making it an attractive candidate for further investigation.
The synthesis and characterization of Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate have been the subject of extensive research in recent years. The presence of the hydroxyl group in the aromatic ring and the pyrrolidine ring adds unique electronic and steric properties to the molecule, which are critical for its interaction with biological systems. This compound has been synthesized through multi-step organic reactions, involving the condensation of appropriate precursors under controlled conditions. The purity and yield of the final product have been optimized to ensure its suitability for subsequent biological evaluations.
One of the most compelling aspects of Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate is its potential as an intermediate in the development of novel pharmaceutical agents. The structural features of this compound make it a versatile building block for drug design, allowing chemists to modify its core structure while retaining its pharmacological properties. Recent studies have highlighted its role in the synthesis of molecules that exhibit inhibitory activity against various enzymes and receptors involved in human diseases.
In particular, research has focused on the interaction of Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate with enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways that are dysregulated in diseases like cancer and inflammatory disorders. The hydroxyl group and the pyrrolidine ring are believed to be key residues responsible for binding to these enzymes, thereby modulating their activity. Preliminary computational studies have suggested that this compound can bind to these targets with high affinity, making it a promising lead compound for further development.
The pharmacokinetic properties of Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate have also been evaluated in preclinical studies. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has shown favorable solubility and stability under physiological conditions, which are essential for its formulation as an oral or injectable drug. Additionally, preliminary toxicity studies have indicated that it is well-tolerated at therapeutic doses, suggesting its potential for safe use in humans.
The development of Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate is part of a broader effort to discover and develop new treatments for complex diseases. The pharmaceutical industry has increasingly recognized the importance of innovative molecular design in addressing unmet medical needs. This compound exemplifies how structural modifications can lead to the identification of novel therapeutic agents with improved efficacy and reduced side effects.
Future research on Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate will likely focus on optimizing its pharmacological properties through structure-based drug design. By leveraging advanced computational techniques such as molecular dynamics simulations and virtual screening, researchers aim to identify analogs that exhibit enhanced potency and selectivity. These efforts are expected to contribute significantly to the discovery pipeline for new drugs targeting various diseases.
In conclusion, Benzyl N-2-(3-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethylcarbamate (CAS No. 2680761-63-9) represents a promising candidate for further pharmaceutical development. Its unique structural features, coupled with preliminary evidence of its biological activity, make it an attractive molecule for drug discovery efforts. As research continues to uncover new therapeutic applications for this compound, it is likely to play an important role in the development of next-generation pharmaceutical agents.
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